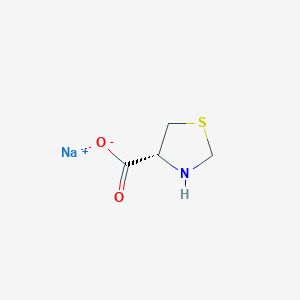

Sodium (R)-thiazolidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium (R)-thiazolidine-4-carboxylate is a useful research compound. Its molecular formula is C4H6NNaO2S and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Sodium (R)-thiazolidine-4-carboxylate has been studied for its role in drug formulations and therapeutic applications.

- Liver Regeneration : Research indicates that STCA exhibits hepatoprotective properties, promoting liver cell regeneration. It can be administered alone or combined with other active ingredients in both human and veterinary medicine .

- Anti-cancer Potential : Studies have suggested that thiazolidine derivatives may prevent carcinogenesis, particularly in the gastrointestinal tract. The mechanism involves the modulation of oxidative stress and the enhancement of antioxidant defenses .

- Chiral Drug Development : As a chiral compound, STCA is valuable in synthesizing enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects in treatments .

Analytical Chemistry

This compound is utilized in various analytical methods due to its unique chemical properties.

- Chromatographic Techniques : STCA has been involved in the development of sensitive methods for detecting thiazolidine derivatives in biological samples. For instance, a method using gas chromatography coupled with mass spectrometry was developed for the simultaneous determination of thiazolidine-4-carboxylates in urine, showcasing excellent recovery rates and low detection limits .

- Biological Monitoring : The compound can serve as a biomarker for exposure to environmental toxins such as formaldehyde. Studies have shown that urinary levels of STCA can indicate exposure levels, aiding in biological monitoring efforts .

Biochemical Research

In biochemical research, STCA plays a crucial role due to its interaction with biological molecules.

- Amino Acid Metabolism : STCA is involved in studies related to amino acid metabolism, particularly concerning cysteine and its derivatives. Its interactions with plasma aminothiols have been extensively studied to understand redox balance and cellular signaling pathways .

- Antioxidant Activity : The compound's potential as an antioxidant has been investigated, suggesting that it may help mitigate oxidative damage in cells, which is relevant for aging and degenerative diseases .

Data Table: Summary of Applications

Case Studies

- Liver Health : A study demonstrated that STCA significantly improved liver function markers in animal models with induced liver damage. The compound was effective when administered alone and showed enhanced effects when combined with traditional hepatoprotective agents.

- Biomarker Development : Research involving rat models indicated that urinary levels of STCA increased significantly after exposure to formaldehyde, suggesting its utility as a biological marker for environmental monitoring.

- Antioxidant Studies : Investigations into the antioxidant properties of STCA revealed that it could effectively scavenge free radicals, providing insights into its potential therapeutic applications for age-related diseases.

Propriétés

Numéro CAS |

100208-30-8 |

|---|---|

Formule moléculaire |

C4H6NNaO2S |

Poids moléculaire |

155.15 g/mol |

Nom IUPAC |

sodium;(4R)-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C4H7NO2S.Na/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |

Clé InChI |

YWLXEQKAKDKVBQ-DFWYDOINSA-M |

SMILES |

C1C(NCS1)C(=O)[O-].[Na+] |

SMILES isomérique |

C1[C@H](NCS1)C(=O)[O-].[Na+] |

SMILES canonique |

C1C(NCS1)C(=O)[O-].[Na+] |

Key on ui other cas no. |

100208-30-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.